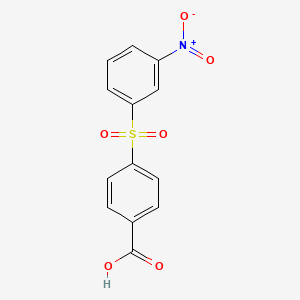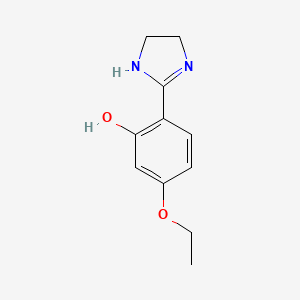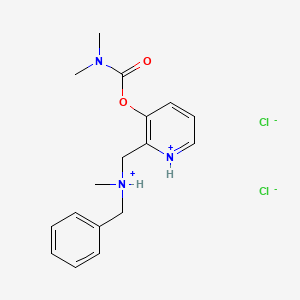![molecular formula C7H8N4 B12814485 5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
5-hydrazinyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-1H-benzo[d]imidazole: is a heterocyclic compound that contains both an imidazole ring and a hydrazine functional group. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the hydrazine group in this compound adds to its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with hydrazine derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydrazine group in 5-hydrazinyl-1H-benzo[d]imidazole can undergo oxidation to form various products, including azo compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Azo compounds and other oxidized derivatives.
Reduction: Hydrazones and reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Hydrazinyl-1H-benzo[d]imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities. These properties make it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other functional materials. Its versatility allows for its incorporation into various products with specific properties.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can disrupt normal biological processes, making the compound effective in various therapeutic applications.
Comparison with Similar Compounds
1H-benzo[d]imidazole: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-1H-benzo[d]imidazole: Similar structure but with the hydrazine group at a different position, leading to different reactivity and properties.
5-Amino-1H-benzo[d]imidazole: Contains an amino group instead of a hydrazine group, resulting in different chemical behavior.
Uniqueness: 5-Hydrazinyl-1H-benzo[d]imidazole is unique due to the presence of both the imidazole ring and the hydrazine group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3H-benzimidazol-5-ylhydrazine |
InChI |
InChI=1S/C7H8N4/c8-11-5-1-2-6-7(3-5)10-4-9-6/h1-4,11H,8H2,(H,9,10) |
InChI Key |
KZDNAAHZEAIQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NN)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)




![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)


